Fmoc-D-Dap(Z)-OH
CAS No.: 387824-80-8
Cat. No.: VC0557692
Molecular Formula: C26H24N2O6
Molecular Weight: 460,49 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 387824-80-8 |
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Molecular Formula | C26H24N2O6 |
Molecular Weight | 460,49 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 |
SMILES | C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Nomenclature
Fmoc-D-Dap(Z)-OH, with the CAS number 387824-80-8, is a protected form of D-diaminopropionic acid (D-Dap), an unnatural amino acid with significant utility in peptide chemistry . The compound's full IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid. This nomenclature reflects its structure: a D-configured amino acid with two protecting groups - Fmoc (9-fluorenylmethyloxycarbonyl) protecting the α-amino group and Z (benzyloxycarbonyl, also called Cbz) protecting the side chain amino group.
The compound is known by several synonyms in scientific literature, as shown in Table 1:
Structural Characteristics
Molecular Structure
Fmoc-D-Dap(Z)-OH possesses a complex structure featuring two protecting groups attached to a D-diaminopropionic acid backbone. The molecular formula is C₂₆H₂₄N₂O₆ with a molecular weight of 460.48 g/mol . The compound contains:
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A D-configured diaminopropionic acid core
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An Fmoc group protecting the α-amino group
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A Z (benzyloxycarbonyl) group protecting the side chain amino group
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A free carboxylic acid group
The structural representation can be described using various chemical identifiers:
Identifier Type | Value | Source |
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InChI | InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 | PubChem |
InChI Key | CDAHZCMBWKGJEC-HSZRJFAPSA-N | PubChem |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | PubChem |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCC@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | PubChem |
Physical and Chemical Properties
The physical and chemical properties of Fmoc-D-Dap(Z)-OH are essential for understanding its behavior in different environments and applications:
Synthesis Methods
Industrial Production Methods
Industrial production of Fmoc-D-Dap(Z)-OH follows similar synthetic routes but on a larger scale. The process involves:
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The use of automated peptide synthesizers
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Large-scale purification techniques
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Quality control measures to ensure high purity and yield
These methods ensure the consistent production of high-quality Fmoc-D-Dap(Z)-OH for commercial applications.
Chemical Reactivity
Deprotection Mechanisms
Fmoc-D-Dap(Z)-OH undergoes specific deprotection reactions that are fundamental to its use in peptide synthesis:
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Fmoc Deprotection: The Fmoc group is removed under basic conditions, typically using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling reactions .
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Z Deprotection: The Z group can be removed under acidic conditions (e.g., TFA) or by hydrogenolysis (H₂/Pd-C), revealing the side chain amino group.
The orthogonality of these protecting groups is crucial for the stepwise synthesis of complex peptides, allowing selective deprotection of either amino group without affecting the other.
Coupling Reactions
In peptide synthesis, Fmoc-D-Dap(Z)-OH participates in coupling reactions to form peptide bonds with other amino acids:
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Activation: The carboxylic acid group is activated using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU in the presence of additives like HOBt or HOAt .
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Coupling: The activated carboxylic acid reacts with the free amino group of another amino acid or peptide to form a peptide bond.
The efficiency of these coupling reactions is crucial for the successful incorporation of D-Dap residues into peptide chains.
Applications in Scientific Research
Solid-Phase Peptide Synthesis
Fmoc-D-Dap(Z)-OH is primarily used in solid-phase peptide synthesis (SPPS) to incorporate D-diaminopropionic acid into peptide sequences . The compound is particularly valuable for:
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Unnatural Amino Acid Incorporation: It enables the introduction of D-Dap, an unnatural amino acid, into peptides, expanding the repertoire of available building blocks.
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Protection Strategy: The dual protection scheme (Fmoc/Z) allows for selective deprotection, enabling precise control over the peptide synthesis process.
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Orthogonal Protection: The orthogonality of the Fmoc and Z groups permits selective functionalization of the side chain amino group, even in the presence of other functional groups.
Medicinal Chemistry Applications
In medicinal chemistry, Fmoc-D-Dap(Z)-OH plays a crucial role in the synthesis of peptide-based drugs and probes:
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Antimicrobial Peptides: It has been used in the synthesis of D-conformation amphipathic α-helical cationic antimicrobial peptides (AMPs) that show activity against resistant bacterial strains .
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Peptide Library Synthesis: The compound facilitates the creation of diverse peptide libraries for biological activity screening, aiding in the exploration of structure-activity relationships.
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Proteolytic Stability: Peptides containing D-amino acids show enhanced stability against proteolytic degradation, making them valuable candidates for therapeutic applications .
Research findings indicate that AMPs containing D-Dap residues incorporated using Fmoc-D-Dap(Z)-OH exhibit excellent antimicrobial activity while showing minimal hemolytic activity, addressing a longstanding challenge in the development of peptide-based antibiotics .
Applications in Advanced Biotechnology
Beyond standard peptide synthesis, Fmoc-D-Dap(Z)-OH finds applications in several cutting-edge biotechnology areas:
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D-Peptide Technology: The compound contributes to the development of D-peptide technology, which has applications in mirror-image phage display and the discovery of proteolytically stable peptide ligands .
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Peptide-Based Nanomaterials: It enables the creation of peptide-based nanomaterials used as drug delivery carriers or scaffolds for tissue engineering.
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Vaccine Development: Peptides synthesized with this compound can serve as antigens for vaccine development, stimulating immune responses in vitro.
Comparative Analysis with Related Compounds
Structural Analogs
Fmoc-D-Dap(Z)-OH belongs to a family of protected Dap derivatives that differ in their stereochemistry or protecting groups:
This comparison highlights the diversity of available Dap derivatives and their varying costs, which can influence choice for specific applications.
Functional Comparison
The different protecting groups on Dap derivatives confer distinct chemical properties that affect their application in peptide synthesis:
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Z vs. Boc Protection: The Z group is removed under hydrogenolysis or strong acidic conditions, while the Boc group is removed under milder acidic conditions (TFA). This difference affects the compatibility with other protecting groups in complex peptide synthesis.
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D vs. L Stereochemistry: The D-stereochemistry of Fmoc-D-Dap(Z)-OH makes it valuable for incorporating D-amino acids into peptides, which can enhance proteolytic stability and alter structural properties compared to L-amino acids .
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Protection Strategies: Different protection schemes allow for diverse synthetic strategies in peptide synthesis, enabling the creation of complex peptides with precisely controlled structures.
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